

# Picibanil (OK-432) for Pediatric Lymphangioma: A Comparative Review of Response Rates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical study outcomes for **Picibanil** (OK-432), a sclerosing agent used in the treatment of pediatric lymphangioma. **Picibanil**, a lyophilized mixture of a low-virulence strain of Streptococcus pyogenes, has emerged as a primary alternative to surgical excision, offering a less invasive treatment modality. This document synthesizes response rate data, details common experimental protocols, and illustrates the proposed mechanism of action.

## **Comparative Analysis of Picibanil Response Rates**

The efficacy of **Picibanil** in treating pediatric lymphangiomas has been evaluated in numerous studies. A consistent finding across the literature is the significant difference in response based on the morphology of the lymphangioma, with macrocystic lesions demonstrating a markedly better response than microcystic or mixed types.[1][2][3] The following table summarizes the quantitative response rates from various clinical investigations.



| Study<br>(Year)                                            | Number<br>of<br>Patients                       | Lympha<br>ngioma<br>Type               | Respon<br>se<br>Criteria                                       | Complet e Respon se/ Disappe arance         | Marked/<br>Substan<br>tial/<br>Excelle<br>nt/Good<br>Respon<br>se | Moderat el Interme diate Respon se | No<br>Respon<br>se/Poor<br>Respon<br>se            |
|------------------------------------------------------------|------------------------------------------------|----------------------------------------|----------------------------------------------------------------|---------------------------------------------|-------------------------------------------------------------------|------------------------------------|----------------------------------------------------|
| Giguere et al. (2002) (Prospect ive Multi- institution al) | Not<br>specified<br>in<br>provided<br>snippets | Not<br>specified                       | Not<br>specified                                               | -                                           | -                                                                 | -                                  | -                                                  |
| Greinwal<br>d et al.<br>(1999)[4]<br>[5]                   | 13                                             | Primarily<br>Macrocys<br>tic           | Physical<br>examinati<br>on and<br>radiograp<br>hic<br>studies | 42%<br>(complet<br>e or<br>substanti<br>al) | -                                                                 | 16%                                | 42%                                                |
| Rautio et<br>al. (2003)                                    | Not<br>specified<br>in<br>provided<br>snippets | Not<br>specified                       | Not<br>specified                                               | -                                           | -                                                                 | -                                  | -                                                  |
| Banieghb<br>al et al.<br>(2003)[2]<br>[3]                  | 35                                             | Macrocys<br>tic and<br>Microcyst<br>ic | Not<br>specified                                               | 96% (in<br>macrocys<br>tic)                 | -                                                                 | -                                  | Poor or<br>no<br>response<br>in<br>microcyst<br>ic |



| Fadhel et<br>al.<br>(Retrosp<br>ective)[6] | 37                                             | Head and neck, thorax/ab domen, extremiti es | Not<br>specified | -                     | 86.4%<br>(excellent<br>or good) | - | 3<br>patients       |
|--------------------------------------------|------------------------------------------------|----------------------------------------------|------------------|-----------------------|---------------------------------|---|---------------------|
| Laranne<br>et al.<br>(2002)[7]<br>[8]      | 11                                             | Not<br>specified                             | Not<br>specified | 54.5% (6<br>patients) | 36.4% (4<br>patients)           | - | 9.1% (1<br>patient) |
| Ogita et<br>al. (1991)                     | Not<br>specified<br>in<br>provided<br>snippets | Not<br>specified                             | Not<br>specified | -                     | -                               | - | -                   |
| de<br>Serres et<br>al.                     | Not<br>specified<br>in<br>provided<br>snippets | Not<br>specified                             | Not<br>specified | -                     | -                               | - | -                   |
| Peters et al.                              | Not<br>specified<br>in<br>provided<br>snippets | Not<br>specified                             | Not<br>specified | -                     | -                               | - | -                   |
| Sung et al.                                | Not<br>specified<br>in<br>provided<br>snippets | Not<br>specified                             | Not<br>specified | -                     | -                               | - | -                   |
| Kim et al.                                 | Not<br>specified<br>in                         | Not<br>specified                             | Not<br>specified | -                     | -                               | - | -                   |



|                                                      | provided<br>snippets                           |                                        |                  |                     |                                                                             |                                               |   |
|------------------------------------------------------|------------------------------------------------|----------------------------------------|------------------|---------------------|-----------------------------------------------------------------------------|-----------------------------------------------|---|
| Okazaki<br>et al.                                    | Not<br>specified<br>in<br>provided<br>snippets | Not<br>specified                       | Not<br>specified | -                   | -                                                                           | -                                             | - |
| Cai et al.<br>(Meta-<br>analysis,<br>2023)[1]<br>[9] | 352 (from<br>11<br>studies)                    | Macrocys<br>tic vs.<br>Microcyst<br>ic | Not<br>specified | -                   | OK-432 was significan tly more effective in macrocys tic lesions (RR=1.5 1) | -                                             | - |
| Colomba<br>ni et al.                                 | Not<br>specified<br>in<br>provided<br>snippets | Not<br>specified                       | Not<br>specified | -                   | -                                                                           | -                                             | - |
| Rozman<br>et al.                                     | Not<br>specified<br>in<br>provided<br>snippets | Not<br>specified                       | Not<br>specified | -                   | -                                                                           | -                                             | - |
| Sanlialp<br>et al.<br>(2017)<br>[10]                 | 15                                             | Head<br>and neck<br>macrocys<br>tic    | Not<br>specified | 53.33%<br>(8 cases) | 33.33%<br>(5 cases,<br>>50%<br>reduction<br>)                               | 13.33%<br>(2 cases,<br><50%<br>reduction<br>) | - |



| Cuesta et<br>al. (2002) 11<br>[11] | Not<br>specified | Not<br>specified | 63.6% (7 patients, total shrinkag e/regress ion) | 18.2% (2 patients, marked - regressio n) | 18.2% (2<br>patients) |
|------------------------------------|------------------|------------------|--------------------------------------------------|------------------------------------------|-----------------------|
|------------------------------------|------------------|------------------|--------------------------------------------------|------------------------------------------|-----------------------|

Note: Response criteria and terminology (e.g., "complete," "marked," "excellent") can vary between studies, making direct comparisons challenging. The meta-analysis by Cai et al. provides strong evidence for the superior efficacy of **Picibanil** in macrocystic lymphangiomas. [1][9]

## **Experimental Protocols**

The administration of **Picibanil** for pediatric lymphangioma follows a generally consistent sclerotherapy protocol, with some variations in dosage and the number of treatment sessions.

#### **Patient Selection and Evaluation**

- Diagnosis: Diagnosis is typically confirmed through physical examination and imaging studies such as ultrasound, CT, or MRI to assess the size, location, and cystic nature of the lymphangioma.[2][3]
- Classification: Lymphangiomas are classified as macrocystic (cysts > 1 cm), microcystic (cysts < 1 cm), or mixed, a distinction crucial for predicting treatment response.[12]</li>

#### **Picibanil Preparation and Dosage**

- Preparation: **Picibanil** (OK-432) is a lyophilized powder that is reconstituted, typically with saline, before injection.
- Dosage: The dosage of Picibanil can vary. Some studies report using a standard single dose, such as 0.2 mg, while others adjust the dose based on the patient or the volume of fluid aspirated from the cyst.[10][12] An average total dose of 0.56 mg has been reported in one study.[4][5]

## **Administration Technique**



- Anesthesia: The procedure is often performed under general anesthesia, especially in young children.[11]
- Aspiration: The cystic cavity of the lymphangioma is punctured, often under ultrasound guidance, and the lymphatic fluid is completely aspirated.[12]
- Injection: An equivalent volume of the prepared Picibanil solution is then injected into the emptied cyst.[12]
- Fluoroscopic Guidance: In some cases, fluoroscopy is used to guide the intracystic injections.[4][5]

#### **Post-Treatment Monitoring and Follow-up**

- Observation: Patients are typically observed for a period post-injection (e.g., 24 hours) to monitor for side effects.[11]
- Common Side Effects: Expected side effects include localized swelling, redness, pain, and low-grade fever, which are indicative of the inflammatory response.[11][13]
- Follow-up: The response to treatment is evaluated through physical examination and imaging studies at follow-up appointments.
- Repeat Injections: Multiple injections (ranging from 1 to 4 or more) may be administered depending on the patient's response.[2][3][10]

#### **Mechanism of Action**

The precise mechanism of action of **Picibanil** is not fully elucidated but is understood to be immunomodulatory.[13] The injection of OK-432 into the lymphangioma cyst induces a strong local inflammatory reaction.[7][8] This inflammatory cascade is believed to involve the activation of various immune cells, including neutrophils, macrophages, and lymphocytes, and the release of cytokines such as IL-6 and TNF-alpha.[13] This localized inflammation leads to the sclerosis and subsequent shrinkage of the cystic spaces. Histologically, this process results in fibrotic adhesion of the cyst wall without causing necrosis of the surrounding tissue or skin. [13]





Click to download full resolution via product page

Caption: Proposed mechanism of action for Picibanil in lymphangioma treatment.

#### Conclusion

Picibanil (OK-432) sclerotherapy is a safe and effective treatment for pediatric lymphangiomas, particularly for macrocystic lesions.[7][13] The response rates are generally high, and the procedure is associated with minimal serious side effects.[13] The treatment's efficacy is attributed to a localized inflammatory and immunomodulatory response leading to cyst sclerosis and resolution. For drug development professionals, the success of Picibanil highlights the potential of targeted immunomodulation as a therapeutic strategy for lymphatic malformations. Further research could focus on optimizing dosage regimens, understanding the molecular pathways involved in the inflammatory response, and exploring its application in other cystic lesions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scielo.br [scielo.br]
- 2. Guidelines for the successful treatment of lymphangioma with OK-432 PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. "Treatment of lymphangiomas in children: An update of Picibanil (OK-432" by Jr Greinwald, D. K. Burke et al. [hsrc.himmelfarb.gwu.edu]
- 5. Treatment of lymphangiomas in children: an update of Picibanil (OK-432) sclerotherapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OK-432 (Picibanil) therapy for lymphangiomas in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of OK-432 sclerotherapy for different types of lymphangiomas: a review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picibanil (OK-432) in the treatment of head and neck lymphangiomas in children PMC [pmc.ncbi.nlm.nih.gov]
- 11. OK-432 therapy of lymphangiomas in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-sectional study comparing different therapeutic modalities for cystic lymphangiomas in children PMC [pmc.ncbi.nlm.nih.gov]
- 13. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]
- To cite this document: BenchChem. [Picibanil (OK-432) for Pediatric Lymphangioma: A Comparative Review of Response Rates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762544#cross-study-comparison-of-picibanil-response-rates-in-pediatric-lymphangioma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com